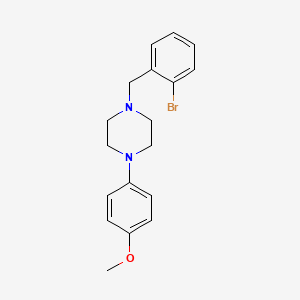

![molecular formula C16H15N3O3 B4999312 N-(2-methoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4999312.png)

N-(2-methoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-methoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is a chemical entity known for its complex structure and potentially significant properties. While there is limited specific information about this exact compound, there are studies on similar compounds that provide insight into their synthesis, properties, and applications.

Synthesis Analysis

The synthesis of similar compounds often involves a one-pot reaction, as demonstrated in the synthesis of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, where a mild, phenylboronic acid-NaCN catalyzed reaction is employed (Briseño-Ortega et al., 2018). Another approach for synthesizing oxazolo[5,4-b]pyridines involves heating iminophosphoranes with alkylideneoxazol-5(4H)-ones (Gelmi et al., 1992).

Mechanism of Action

Target of Action

The primary targets of N-(2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide are bacterial cells, specifically Staphylococcus aureus , including methicillin-resistant strains . This compound has shown significant antibacterial activity, making it a potential candidate for the development of new antimicrobial agents .

Mode of Action

The compound interacts with its bacterial targets by inhibiting their growth. The compound’s effectiveness against methicillin-resistant Staphylococcus aureus suggests it may operate differently from traditional antibiotics, which these bacteria have developed resistance to .

Biochemical Pathways

Given its antibacterial activity, it likely interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth, particularly in methicillin-resistant Staphylococcus aureus . This makes it a potential candidate for the development of new antimicrobial agents, especially for treating infections caused by drug-resistant bacteria .

properties

IUPAC Name |

N-(2-methoxyphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-9-8-11(14-10(2)19-22-16(14)17-9)15(20)18-12-6-4-5-7-13(12)21-3/h4-8H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJICWNQNZLNRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-4-{[cyclohexyl(methyl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B4999236.png)

![4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzaldehyde](/img/structure/B4999254.png)

![1-(3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4999262.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4999270.png)

![isopropyl 5-methyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4999286.png)

![5-(4-acetyl-1-piperazinyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B4999288.png)

![5-{4-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B4999299.png)

![1-[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4999302.png)

![N-(3-methylphenyl)-3-{1-[(2,4,5-trifluorophenyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B4999319.png)

![1-ethyl-4-(4-methoxy-2-nitrophenyl)-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4999333.png)